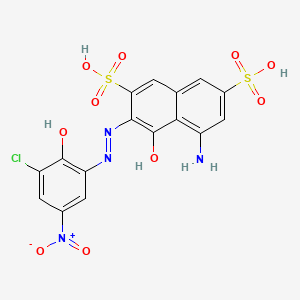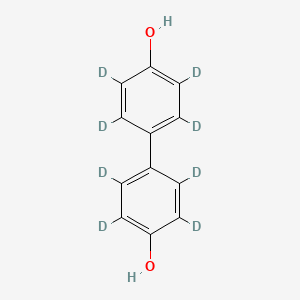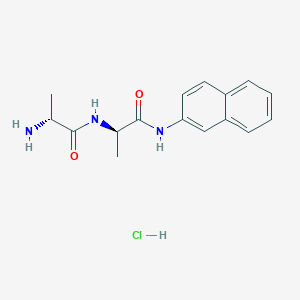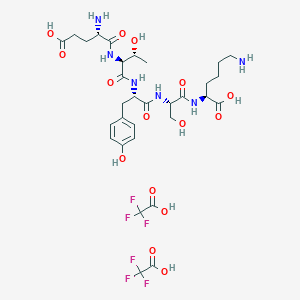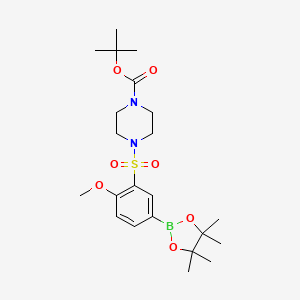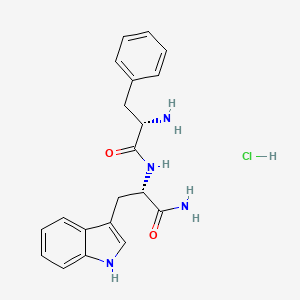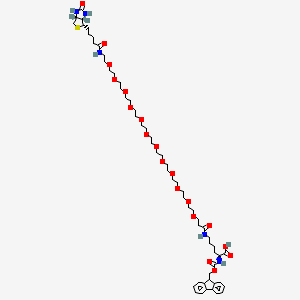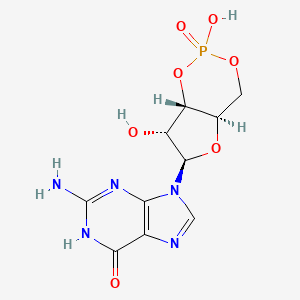
Cyclic guanosine monophosphate
Übersicht
Beschreibung
Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP). It acts as a second messenger, similar to cyclic AMP . Its most likely mechanism of action is the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface .
Synthesis Analysis
The synthesis of cGMP is catalyzed by the enzyme guanylate cyclase (GC). This enzyme converts GTP to cGMP . Peptide hormones such as the atrial natriuretic factor activate membrane-bound GC, while soluble GC (sGC) is typically activated by nitric oxide to stimulate cGMP synthesis .Molecular Structure Analysis
CGMP is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3’- and 5’-positions . It is a cellular regulatory agent and has been described as a second messenger .Chemical Reactions Analysis
CGMP is derived from GTP. The process is catalyzed by guanylate cyclase, a lyase enzyme. The activity of the enzyme is influenced by calcium levels. It becomes activated in response to a low intracellular calcium level and inhibited when the latter is high .Physical And Chemical Properties Analysis
CGMP has a chemical formula of C10H12N5O7P and a molar mass of 345.208 g·mol−1 . It is a white, crystalline powder with no odor and mild saline taste .Wissenschaftliche Forschungsanwendungen
Cardiovascular System Regulation
cGMP plays a crucial role in the cardiovascular system. It is involved in vasodilation, which is the widening of blood vessels. This process is mediated by nitric oxide (NO) that stimulates soluble guanylyl cyclase (sGC) to produce cGMP . The increased levels of cGMP lead to the relaxation of smooth muscle cells in blood vessels, thereby reducing blood pressure and improving blood flow. This mechanism is fundamental to understanding hypertension and developing treatments for cardiovascular diseases.
Kidney Function
In the kidneys, cGMP is involved in the regulation of fluid and electrolyte balance. It affects the function of ion channels and transporters, influencing diuresis and natriuresis . This has implications for the treatment of conditions like heart failure, where fluid overload is a common complication. Research in this area explores how manipulating cGMP levels can aid in managing such conditions.
Neurological Implications
cGMP is also found in the brain and is associated with synaptic plasticity, which is essential for learning and memory . It modulates neuronal signaling and has been implicated in the pathogenesis of neurodegenerative diseases. Studies are investigating how cGMP-targeted therapies can potentially treat or prevent disorders such as Alzheimer’s disease.
Plant Physiology and Development
In plants, cGMP is a key signaling molecule that influences various physiological responses, including pathogenic stress response, stomata closure upon osmotic stress, and the development of adventitious roots . It also plays a role in transcript regulation during these processes. This knowledge is vital for agricultural research, where enhancing crop resistance to stress is a significant goal.
Salt Tolerance in Plants
cGMP improves salt tolerance in plants, acting as a secondary messenger in signaling pathways that link stimulus to physiological response . This has direct implications for improving crop yields in saline soils, which is a major challenge in agriculture.
Wirkmechanismus
Target of Action
Cyclic guanosine monophosphate primarily targets intracellular protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death. The activation of these kinases is typically in response to the binding of membrane-impermeable peptide hormones to the external cell surface .
Mode of Action
The interaction of cyclic guanosine monophosphate with its targets involves the activation of these intracellular protein kinases . This activation is a result of the binding of membrane-impermeable peptide hormones to the external cell surface . The activated kinases then initiate a series of downstream effects that lead to various cellular responses.
Biochemical Pathways
Cyclic guanosine monophosphate affects several biochemical pathways. It is a common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis . It also relaxes smooth muscle tissues, leading to vasodilation and increased blood flow . In the photoreceptors of the mammalian eye, cyclic guanosine monophosphate acts as a secondary messenger in phototransduction .
Pharmacokinetics
The pharmacokinetics of cyclic guanosine monophosphate involve its synthesis and degradation within the cell. Guanylate cyclase (GC) catalyzes the synthesis of cyclic guanosine monophosphate, converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate . The concentration of cyclic guanosine monophosphate in the cell can be regulated by various factors, including the activity of GC and the presence of specific hormones .
Result of Action
The action of cyclic guanosine monophosphate at the molecular and cellular levels results in a variety of effects. It regulates ion channel conductance, controls the breakdown of glycogen (glycogenolysis), and plays a role in cell death (apoptosis) . It also causes relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow . In the eye, it plays a crucial role in the process of phototransduction .
Action Environment
The action, efficacy, and stability of cyclic guanosine monophosphate can be influenced by various environmental factors. For instance, the presence of specific hormones can stimulate the synthesis of cyclic guanosine monophosphate . Additionally, the cellular environment, including the presence of other signaling molecules and the overall health of the cell, can also impact the action of cyclic guanosine monophosphate .
Zukünftige Richtungen
CGMP is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules and elicits a broad variety of cellular effects . New pharmacological approaches are being developed which target sGC- and pGC-dependent pathways for the treatment of various diseases . Therefore, it is of key interest to understand this pathway from scratch, beginning with the molecular basis of cGMP generation, the structure and function of both guanylyl cyclases and cGMP downstream targets .
Eigenschaften
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGRGPOEVQQDX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040646 | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cyclic GMP | |
CAS RN |
7665-99-8 | |
| Record name | cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic GMP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC GMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)


![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)

